molecular formula C12H10ClNO3 B1271162 N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide CAS No. 447398-67-6

N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide

Cat. No. B1271162
M. Wt: 251.66 g/mol
InChI Key: MKZQSJKIOFTYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide is a chemical compound with the CAS Number: 447398-67-6 . It has a molecular weight of 251.67 . The IUPAC name for this compound is N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide .


Molecular Structure Analysis

The InChI code for N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide is 1S/C12H10ClNO3/c1-7(15)14-9-2-3-10-8(6-13)4-12(16)17-11(10)5-9/h2-5H,6H2,1H3,(H,14,15) .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide and its derivatives are primarily involved in chemical synthesis and structural analysis. For instance, N-(6-Bromo-4-oxochroman-3-yl)acetamide, a closely related compound, is used in the synthesis of cyclic analogues of β-adrenergic blocking agents, demonstrating the compound's utility in medicinal chemistry (Lap & Williams, 1976). Similarly, the synthesis and structural analysis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, which is chemically akin to N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide, have been extensively studied, highlighting the importance of such compounds in understanding molecular structures (Nikonov et al., 2016).

Potential Pharmacological Properties

While avoiding information on drug use and dosage, it's noteworthy that derivatives of N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide exhibit potential pharmacological properties. For instance, studies on N-(3-Trifluoroacetyl-indol-7-yl) Acetamides, which are structurally related, have shown preliminary results in antiplasmodial activity, suggesting a potential for antimalarial properties (Mphahlele, Mmonwa & Choong, 2017). Moreover, derivatives like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide have been analyzed for their crystal structures, which is fundamental in the development of new pharmaceutical compounds (Narayana et al., 2016).

Applications in Antimicrobial and Anticancer Research

There's a significant interest in the antimicrobial and anticancer applications of acetamide derivatives. Studies on compounds like 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides have demonstrated moderate to good activity against bacteria, illustrating the potential of these compounds in antimicrobial therapy (Desai et al., 2008). Additionally, compounds like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which share a similar structural framework, have been studied for their anticancer activities, further underscoring the versatility of N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide derivatives in biomedical research (Evren et al., 2019).

properties

IUPAC Name

N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7(15)14-9-2-3-10-8(6-13)4-12(16)17-11(10)5-9/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZQSJKIOFTYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368713
Record name N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide

CAS RN

447398-67-6
Record name N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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